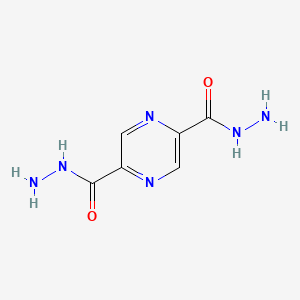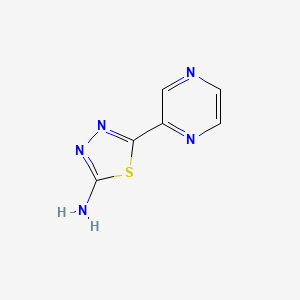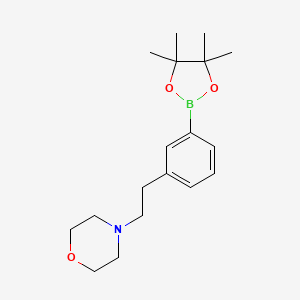
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol
Overview
Description
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol: is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol typically involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by interacting with specific molecular targets .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability .
Mechanism of Action
The mechanism of action of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets. In anticancer research, it has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival. The compound can bind to the active sites of these targets, disrupting their normal function and leading to cell death . Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis of bacteria and fungi .
Comparison with Similar Compounds
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: This compound has a similar structure but features an oxadiazole ring instead of a thiadiazole ring.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core but differ in the substituents attached to the ring.
Uniqueness: 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol is unique due to its combination of a pyridine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-pyridin-3-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZFPMDTJXQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415399 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28819-38-7 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B1312076.png)
![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)


![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)
![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)
